1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine

Description

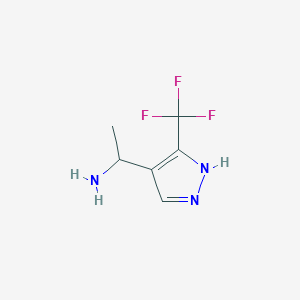

1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole-derived compound characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and a primary amine (-CH₂NH₂) substituent at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties, improving metabolic stability and binding affinity in medicinal chemistry applications .

Properties

Molecular Formula |

C6H8F3N3 |

|---|---|

Molecular Weight |

179.14 g/mol |

IUPAC Name |

1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine |

InChI |

InChI=1S/C6H8F3N3/c1-3(10)4-2-11-12-5(4)6(7,8)9/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

OPMAMTFSIBNJKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(NN=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction

The synthesis of trifluoromethyl-substituted pyrazoles typically involves cyclization reactions between hydrazine derivatives and α,β-unsaturated ketones or related precursors bearing trifluoromethyl groups. A common approach is the condensation of hydrazines with trifluoromethylated enones or diketones, followed by ring closure to form the pyrazole ring.

One practical and high-yielding method reported involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes reaction with methyl hydrazine derivatives under reflux conditions to afford regioisomeric trifluoromethyl pyrazoles. This method can be adapted for the synthesis of 3-trifluoromethyl-substituted pyrazoles by controlling the regioselectivity of the cyclization.

Detailed Preparation Methods

Synthesis via Hydrazine Condensation and Cyclization

This method involves the condensation of a trifluoromethylated enone with methyl hydrazine under basic conditions, followed by cyclization to the pyrazole ring. The product is isolated by extraction and silica gel chromatography.

Multistep Synthesis via 4-Position Functionalization

This sequence enables the conversion of a hydroxymethyl group at the 4-position of the pyrazole ring into an ethanamine substituent via azide intermediate, providing a route to 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine.

Alternative Synthetic Routes

One-step cyclization with phenylhydrazine derivatives : For related pyrazole compounds, condensation of acetylated trifluoromethyl ketones with phenylhydrazine under acidic conditions (e.g., acetic acid) followed by Vilsmeier–Haack formylation has been reported, enabling further functionalization at the 4-position.

Lithiation and electrophilic substitution : Lithiation of trifluoromethyl pyrazoles at specific positions followed by reaction with electrophiles (aldehydes, acids, sulfonyl chlorides) allows for diverse functional group introduction, which can be further transformed into ethanamine substituents.

Comparative Analysis of Preparation Methods

Summary of Research Findings

The hydrazine condensation approach provides a practical route to trifluoromethyl pyrazoles but may require further functionalization to install ethanamine groups.

Functionalization at the 4-position through hydroxymethyl intermediates followed by tosylation and azide reduction is an effective strategy to introduce the ethanamine substituent with good regioselectivity.

Lithiation-based methods offer versatility in introducing various functional groups at specific positions on the pyrazole ring, including the 4-position, enabling the synthesis of aminomethyl derivatives.

Yields vary depending on the method and purification techniques, with chromatographic methods commonly employed for isolation.

Safety considerations include handling azides and strong reducing agents in multistep sequences.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an alkyl group.

Scientific Research Applications

1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.

Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 188689-64-7)

- Structural Difference : Replaces the ethanamine (-CH₂NH₂) group with an ethyl (-CH₂CH₃) group.

- Impact: Solubility: The absence of a primary amine reduces polarity, likely decreasing water solubility compared to the target compound .

- Applications : Used in research as a building block for kinase inhibitors, though its lack of an amine limits its versatility in forming amide or urea derivatives .

1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine (CAS 1431964-73-6)

- Structural Difference: Incorporates a phenoxy (-O-C₆H₄-CF₃) substituent at the 3-position instead of a trifluoromethyl group.

- Metabolic Stability: The ether linkage could increase susceptibility to oxidative metabolism compared to the robust -CF₃ group in the target compound .

- Applications : Explored in CNS-targeted therapies due to its enhanced lipophilicity .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structural Difference : Features a cyclopropylamine (-NH-C₃H₅) and pyridinyl substituent.

- Basicity: The pyridine ring increases basicity, altering ionization states under physiological conditions .

- Applications : Used in antiviral and anticancer agents, leveraging its dual heterocyclic system .

Data Tables

Table 1. Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C₆H₇F₃N₄ | 192.14 | 1.2 | 10.5 |

| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | 179.14 | 2.1 | 2.3 |

| 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine | C₁₁H₁₀F₃N₃O | 281.21 | 3.5 | 0.8 |

*Predicted using ChemAxon.

Q & A

Q. Advanced

- Cross-Validation : Compare NMR shifts with DFT-predicted values (e.g., deviations >0.5 ppm suggest impurities) .

- Redundant Refinement : Use multiple SHELXL cycles to resolve conflicting bond parameters in twinned crystals .

- Batch Reactor Analysis : Reproduce syntheses under controlled conditions to isolate experimental variables (e.g., solvent effects on yield) .

What biological applications have been explored for structurally related pyrazole amines?

Q. Advanced

- Kinase Inhibition : Pyrazole amines serve as scaffolds for G protein-coupled receptor kinase (GRK) inhibitors, with selectivity achieved via fluorophenyl or pyridyl substitutions .

- Antimicrobial Activity : Analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) exhibit antibacterial properties via thioether linkages .

- Enzyme Targeting : Hybrid pyrazole-pyrimidine derivatives show antiviral and anti-inflammatory activity .

How can reaction conditions be optimized to improve synthetic yields?

Q. Advanced

- Catalyst Screening : Test Pd/C, CuBr, or Ni catalysts for coupling steps; Cu(I) often outperforms Pd in amination .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SNAr reactions .

- Temperature Gradients : Gradual heating (e.g., 35°C to 60°C) minimizes side reactions in multi-step syntheses .

What stability considerations apply to this compound under storage or experimental conditions?

Q. Advanced

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethyl group .

- Moisture Control : Use molecular sieves in reactions involving hygroscopic intermediates (e.g., nitro precursors) .

- Waste Handling : Separate halogenated byproducts for specialized disposal to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.